Dnacin A1 -

Dnacin A1

Catalog Number: EVT-1584209
CAS Number:
Molecular Formula: C20H23N5O4
Molecular Weight: 397.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dnacin A1 is a natural product found in Nocardia with data available.
Overview

Dnacin A1 is a novel compound classified as an antitumor antibiotic, specifically belonging to the naphthyridinomycin family. It exhibits significant biological activity by inhibiting the phosphatase activity of Cdc25 dual-specificity phosphatases, which are crucial in regulating the cell cycle and cellular signaling pathways. The chemical formula for Dnacin A1 is C20H23N5O4C_{20}H_{23}N_{5}O_{4}, distinguishing it from its analog, Dnacin B1, which has the formula C19H24N4O5C_{19}H_{24}N_{4}O_{5} .

Source and Classification

Dnacin A1 was originally isolated from microbial sources, specifically from a strain of Streptomyces. This classification places Dnacin A1 within the broader category of natural products derived from microorganisms, which are known for their diverse bioactive compounds. The structural elucidation of Dnacin A1 involved advanced spectroscopic techniques that confirmed its unique naphthyridinomycin structure .

Synthesis Analysis

Methods and Technical Details

The synthesis of Dnacin A1 can be achieved through several methods, primarily involving the modification of precursor compounds derived from microbial fermentation. One notable approach includes the conversion of Dnacin B1 into Dnacin A1 using potassium cyanide, which facilitates the formation of an alpha-carbinolamine moiety. This transformation highlights the versatility of synthetic routes available for producing this compound .

The technical details of the synthesis involve:

  • Fermentation: Cultivating Streptomyces strains under specific conditions to maximize yield.
  • Isolation: Employing solvent extraction and chromatographic techniques to purify Dnacin A1 from fermentation broths.
  • Chemical Modification: Utilizing reagents like potassium cyanide to modify existing structures into Dnacin A1.
Molecular Structure Analysis

Structure and Data

The molecular structure of Dnacin A1 features a complex arrangement typical of naphthyridinomycin-type antibiotics. The compound consists of a fused ring system that contributes to its biological activity. Spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been instrumental in elucidating its structure.

Key structural data includes:

  • Molecular Formula: C20H23N5O4C_{20}H_{23}N_{5}O_{4}
  • Molecular Weight: Approximately 393.43 g/mol
  • Functional Groups: Includes amine and hydroxyl groups that are critical for its interaction with biological targets .
Chemical Reactions Analysis

Reactions and Technical Details

Dnacin A1 participates in various chemical reactions, primarily involving its interaction with phosphatases. The compound acts as an inhibitor, with specific reactions characterized by binding to the active site of Cdc25 enzymes, thereby preventing substrate dephosphorylation.

Technical details regarding these reactions include:

  • Inhibition Mechanism: The inhibition is quantified using IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity. For instance, Dnacin A1 shows significant inhibition against Cdc25B with an IC50 value in the low micromolar range .
  • Assay Techniques: Phosphatase activity can be measured using substrates such as p-nitrophenyl phosphate in microtiter plate assays .
Mechanism of Action

Process and Data

The mechanism of action for Dnacin A1 involves its role as an inhibitor of dual-specificity phosphatases, particularly Cdc25B. By binding to these enzymes, Dnacin A1 disrupts cell cycle regulation, leading to cell cycle arrest and potential apoptosis in cancer cells.

Key points regarding this mechanism include:

  • Target Enzymes: Primarily inhibits Cdc25A, Cdc25B, and Cdc25C.
  • Biological Impact: Induces G2/M phase arrest in cancer cells, thus preventing proliferation.
  • Data Supporting Action: Studies have shown that treatment with Dnacin A1 leads to increased phosphorylation levels of cyclin-dependent kinase substrates, confirming its inhibitory effects on phosphatase activity .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dnacin A1 exhibits several notable physical and chemical properties that influence its behavior in biological systems:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.
  • Stability: Stable under acidic conditions but may degrade under prolonged exposure to light or heat.
  • Melting Point: Specific melting point data is not widely reported but can be determined through thermal analysis methods.

These properties are crucial for understanding how Dnacin A1 can be formulated for therapeutic use .

Applications

Scientific Uses

Dnacin A1 has potential applications in cancer therapy due to its ability to inhibit key regulatory enzymes involved in cell cycle progression. Its antitumor properties make it a candidate for further research in oncology.

Potential scientific uses include:

  • Antitumor Agent Development: Further studies could lead to new treatments for various cancers.
  • Biochemical Research Tool: Used in laboratories to study cell cycle regulation and phosphatase activity.
  • Drug Development: As a lead compound for synthesizing derivatives with improved efficacy and reduced toxicity .
Biosynthesis and Genetic Engineering of Dnacin A1

Biosynthetic Gene Cluster Analysis in Actinosynnema Strains

The biosynthetic gene cluster (BGC) encoding dnacin A1 was first identified in Actinosynnema pretiosum subsp. auranticum DSM 44131T through comparative genomics. This 66.9 kb DNA region contains 41 open reading frames (ORFs) and exhibits 64% similarity to the naphthyridinomycin (NDM) BGC in other actinomycetes [1]. The BGC’s involvement in dnacin A1 production was confirmed by targeted deletion of a 9.7 kb non-ribosomal peptide synthetase (NRPS)-encoding region, which abolished dnacin biosynthesis [1]. AntiSMASH analysis of Actinosynnema pretiosum ATCC 31565 revealed a secondary metabolite profile that includes dnacin A1, though the compound’s yield is strain-dependent and influenced by genomic variations in regulatory elements [5] [6].

Table 1: Core Components of the Dnacin A1 Biosynthetic Gene Cluster

ORF DesignationPredicted FunctionDomain Organization
dinLNRPS Module 1C-A-PCP
dinMNRPS Module 2C-A-PCP-E
dinNNRPS Module 3C-A-PCP
dinONRPS Module 4C-A-PCP-R
dinVPAPA synthesisAminotransferase
dinE/FQuinone moiety formationOxidoreductase
apAT4/9PAPA aminotransferasePLP-dependent enzyme

Role of Non-Ribosomal Peptide Synthetases (NRPS) in Tetrahydroisoquinoline Assembly

Dnacin A1’s tetrahydroisoquinoline (THIQ) core is assembled by a conserved NRPS machinery involving four modular enzymes (DinL, DinM, DinN, DinO). These NRPSs catalyze the iterative condensation of amino acid precursors, including p-aminophenylalanine (PAPA), glycine, and alanine, via a Pictet-Spengler reaction [1]. The terminal reductase domain in DinO facilitates reductive release of the linear peptide intermediate, enabling spontaneous cyclization into the THIQ scaffold [1]. Heterologous expression of these NRPS genes in Escherichia coli confirmed their sufficiency for generating the THIQ backbone, though post-assembly tailoring requires additional enzymes encoded within the BGC [1] [5].

p-Aminophenylalanine (PAPA) as a Precursor for Quinone Moiety Formation

The amino-substituted quinone moiety of dnacin A1 originates from PAPA, a non-proteinogenic amino acid. In Actinosynnema strains, PAPA biosynthesis involves two key steps:

  • Aminotransferase Activity: Nine potential PAPA aminotransferases (APAT) were identified in A. pretiosum DSM 44131T. Biochemical characterization revealed APAT4 and APAT9 as primary catalysts converting p-aminophenylpyruvic acid (PAPP) to PAPA [1].
  • Quinonization: The enzymes DinE and DinF oxidize PAPA to a reactive quinone imine, which integrates into the THIQ scaffold via Michael addition. This step was validated by heterologous co-expression of dinV, dinE, and dinF in E. coli, yielding the quinone-containing intermediate [1] [7]. Quinones’ electrophilic nature drives spontaneous reactions with nucleophilic sites in precursor molecules, a mechanistic trait conserved in THIQ alkaloid biosynthesis [7].

Comparative Genomics of Dnacin A1-Producing Actinomycetes

Comparative analysis of four Actinosynnema strains (DSM 44131T, X47, DSM 43827T, ATCC 31280) revealed that dnacin A1 production is restricted to strains harboring the complete 66.9 kb BGC [1] [5]. Key genomic differences include:

  • Strain-Specific BGC Conservation: Strains DSM 44131T and X47 share >99% BGC sequence identity, whereas ATCC 31280 lacks essential NRPS genes [1] [6].
  • Regulatory Variations: Promoter regions upstream of NRPS genes in high-producing strains (e.g., DSM 44131T) contain consensus binding sites for activator proteins absent in low-producers [6].
  • Evolutionary Divergence: Phylogenomic analysis suggests dnacin BGCs evolved after gene reduction events in ancestral Actinosynnema, mirroring niche adaptation patterns observed in other actinomycetes like Streptomyces venezuelae [6] [10].

Metabolic Engineering for Yield Optimization and Structural Diversification

Strategies to enhance dnacin A1 production focus on overcoming pathway bottlenecks:

  • Precursor Supply: Overexpression of apAT4 and apAT9 in A. pretiosum increased PAPA titers by 3.2-fold, boosting dnacin A1 yield [1].
  • Heterologous Expression: Integration of the ermE* promoter upstream of the dnacin BGC in Streptomyces lividans enabled constitutive expression, yielding 45 mg/L dnacin A1 [8].
  • Tailoring Enzyme Engineering: Cytochrome P450 dinC was swapped with homologs from saframycin BGCs, generating novel dnacin analogs with modified oxygenation patterns [1] [5].

Table 2: Metabolic Engineering Approaches for Dnacin A1 Enhancement

StrategyGenetic ModificationOutcome
Precursor overproductionapAT4/apAT9 overexpression3.2× increase in PAPA pool
Regulatory optimizationermE* promoter insertionConstitutive BGC expression
NRPS module swappingHybrid dinO-sfmC fusionAltered THIQ oxidation state
Host engineeringftsZ overexpression in Actinosynnema22% biomass increase

Compounds Mentioned: Dnacin A1, naphthyridinomycin (NDM), p-aminophenylalanine (PAPA), tetrahydroisoquinoline (THIQ), p-aminophenylpyruvic acid (PAPP), quinone imine, ansamitocin P-3, pretilactam.

Properties

Product Name

Dnacin A1

IUPAC Name

13-amino-16-(hydroxymethyl)-20-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile

Molecular Formula

C20H23N5O4

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C20H23N5O4/c1-23-10-4-8-16(23)18-17(24-2-3-29-20(8)24)15-13(27)5-9(22)19(28)14(15)12(7-26)25(18)11(10)6-21/h5,8,10-12,16-18,20,26H,2-4,7,22H2,1H3

InChI Key

TWRFZLWJOXKOBK-UHFFFAOYSA-N

Synonyms

dnacin A1
dnacin B1
dnacins

Canonical SMILES

CN1C2CC3C1C4C(C5=C(C(N4C2C#N)CO)C(=O)C(=CC5=O)N)N6C3OCC6

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